Cefsumide is an experimental, semisynthetic cephalosporin characterized by a unique 7-position (2R)-2-amino-2-[3-(methanesulfonamido)phenyl]acetyl side chain [2]. Unlike many conventional advanced-generation cephalosporins that strictly require parenteral administration, cefsumide exhibits significant oral bioavailability (85–90%) and a rapid serum half-life of 1 to 2 hours [1]. In pharmaceutical research and analytical procurement, it is primarily utilized as a highly specific reference standard for beta-lactamase stability assays, pharmacokinetic modeling of orally absorbed beta-lactams, and as a specialized scaffold in computational drug repurposing libraries [1].
Substituting cefsumide with common orally active cephalosporins (like cephalexin) or standard third-generation parenteral agents (like cefotaxime) compromises assay integrity [1]. First-generation oral substitutes lack the methanesulfonamido moiety, rendering them highly susceptible to rapid hydrolysis by extended-spectrum beta-lactamases and invalidating resistance-modeling results [2]. Conversely, substituting with standard advanced-generation agents fails in oral pharmacokinetic models due to their inherently poor gastrointestinal absorption, which is typically below 10% [1]. Cefsumide’s unique intersection of high oral bioavailability and structural beta-lactamase resistance makes it non-interchangeable for specialized in vitro and in vivo models.
Cefsumide demonstrates an exceptionally high oral bioavailability of 85% to 90%, placing it in a rare subclass of highly absorbed cephalosporins [1]. In contrast, standard advanced-generation comparators like ceftriaxone exhibit negligible oral absorption and strictly require intravenous or intramuscular administration. This high absorption profile, combined with a rapid serum half-life of 1 to 2 hours, makes cefsumide an ideal reference compound for developing oral beta-lactam delivery systems [1].
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | 85% - 90% |
| Comparator Or Baseline | Standard 3rd-gen cephalosporins (e.g., Ceftriaxone) (<10%) |
| Quantified Difference | >75% absolute increase in oral absorption |
| Conditions | In vivo pharmacokinetic absorption models |
Enables researchers to use a robust resistance profile in oral dosing models without the confounding variable of poor intestinal uptake.
The incorporation of a methanesulfonamido group on the phenyl ring at the 7-position acyl side chain provides cefsumide with enhanced steric hindrance against beta-lactamase hydrolysis [1]. In standard susceptibility assays, cefsumide maintains minimum inhibitory concentration (MIC) values in the range of 0.1 to 3.1 µg/mL against various Gram-positive and Gram-negative bacteria [1]. When compared to first-generation oral cephalosporins like cephalexin, which are rapidly degraded by Class I beta-lactamases, cefsumide provides a stable, quantifiable baseline for evaluating novel beta-lactamase inhibitors.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 0.1 - 3.1 µg/mL |
| Comparator Or Baseline | Cephalexin (often >16 µg/mL in beta-lactamase producing strains) |
| Quantified Difference | Maintains low MIC ranges in the presence of specific hydrolytic enzymes |
| Conditions | In vitro broth microdilution susceptibility assays |
Provides a reliable, stable positive control for assaying bacterial resistance mechanisms and screening novel beta-lactamase inhibitors.
Beyond its traditional antibacterial profile, cefsumide's structural topology has proven valuable in computational drug repurposing screens against viral proteases [1]. In in silico evaluations against the SARS-CoV-2 main protease (Mpro), cefsumide achieved a strong docking score of -6.98 kcal/mol [1]. This outperforms other beta-lactam analogs evaluated in the same screening libraries, such as cephaloglycin (-6.47 kcal/mol) and cefdinir (-6.44 kcal/mol) [1]. This quantifiable binding affinity highlights its utility as a structurally distinct scaffold for non-antibiotic target screening.
| Evidence Dimension | Molecular Docking Score (Binding Affinity) |
| Target Compound Data | -6.98 kcal/mol |
| Comparator Or Baseline | Cephaloglycin (-6.47 kcal/mol) |
| Quantified Difference | 0.51 kcal/mol stronger binding affinity |
| Conditions | In silico virtual screening against SARS-CoV-2 main protease (Mpro) |
Justifies the inclusion of cefsumide in specialized chemical libraries for high-throughput screening and structure-based drug design.
Due to its 85–90% oral bioavailability, cefsumide is highly suited as an internal standard or positive control in the development of novel oral delivery systems for cephalosporins [1]. It allows formulators to benchmark absorption kinetics and serum half-life against a compound that naturally bypasses the parenteral requirement of most advanced-generation agents.
Leveraging the steric protection of its 7-position methanesulfonamido-phenyl side chain, cefsumide serves as a stable substrate in in vitro microbiological assays [2]. It is particularly useful for evaluating the efficacy of next-generation beta-lactamase inhibitors or microbiome-protecting formulations designed to prevent antibiotic-induced dysbiosis.
With demonstrated high-affinity docking scores against complex viral targets (e.g., -6.98 kcal/mol against Mpro), cefsumide is an excellent candidate for inclusion in repurposing libraries [3]. Its unique combination of hydrogen bond donors/acceptors and moderate lipophilicity provides a distinct chemical space for structure-activity relationship (SAR) expansion beyond traditional antibacterial applications.